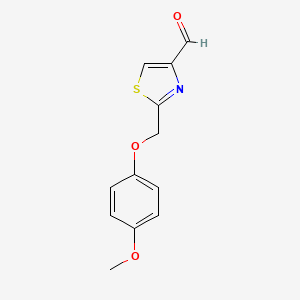
3,4-Dibromo-5-fluorobenzenesulfonyl chloride
Vue d'ensemble
Description
3,4-Dibromo-5-fluorobenzenesulfonyl chloride (DBFBSCl) is a versatile reagent used in organic synthesis. It is a white crystalline solid which can be easily prepared from 3,4-dibromo-5-fluorobenzene sulfonyl chloride and a base such as potassium hydroxide. DBFBSCl is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the preparation of polymers, catalysts, and other materials. DBFBSCl is a highly reactive reagent and its reactivity can be adjusted by changing the reaction conditions.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is based on its ability to act as a nucleophile. It reacts with electrophilic compounds, such as carbonyl compounds, to form a nucleophilic attack. This reaction results in the formation of a new carbon-sulfur bond. 3,4-Dibromo-5-fluorobenzenesulfonyl chloride can also act as a catalyst in some reactions, such as the reaction of aldehydes and ketones with amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride are not well understood. However, it is known to be toxic to some organisms, such as bacteria, fungi, and plants. Studies have shown that 3,4-Dibromo-5-fluorobenzenesulfonyl chloride can cause DNA damage in mammalian cells and has been linked to the disruption of cell cycle regulation. In addition, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride has been shown to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,4-Dibromo-5-fluorobenzenesulfonyl chloride in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride can be used in the preparation of polymers, catalysts, and other materials. However, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is toxic and should be handled with caution. It should also be stored in a cool, dry place and away from light.
Orientations Futures
The future directions of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride research include further studies on its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted on the mechanism of action of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride and its potential uses as a catalyst in organic synthesis reactions. Finally, further research should be conducted on the toxicity of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride and its potential uses in the synthesis of fluorescent probes for the detection of biological molecules.
Applications De Recherche Scientifique
3,4-Dibromo-5-fluorobenzenesulfonyl chloride is widely used in scientific research. It is often used as a reactant in organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is also used in the preparation of polymers, catalysts, and other materials. In addition, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is used in the synthesis of biologically active compounds, such as peptides, amino acids, and nucleosides. It is also used in the synthesis of fluorescent probes for the detection of biological molecules.
Propriétés
IUPAC Name |
3,4-dibromo-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDRCQPBRTXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-fluorobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





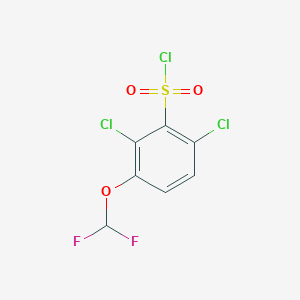
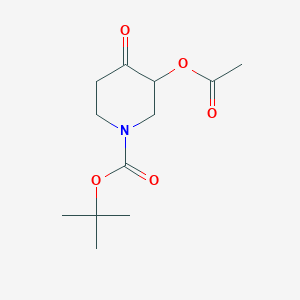

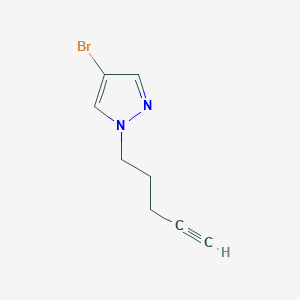
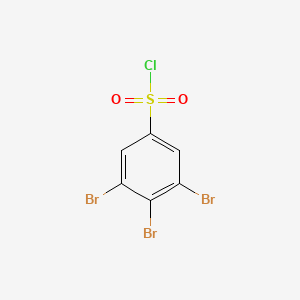



![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)
![2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid](/img/structure/B1449971.png)
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)
